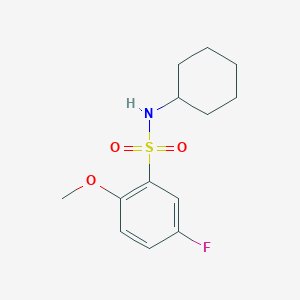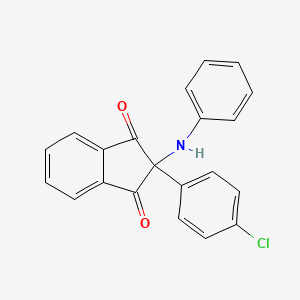
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as C16, is a synthetic compound that belongs to the family of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegeneration. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. Additionally, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines in activated macrophages, and protects neuronal cells against oxidative stress-induced cell death. In vivo studies have shown that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits tumor growth and metastasis in animal models of cancer, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure, which allows for accurate characterization and identification. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has also been extensively studied in various in vitro and in vivo models, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to using 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione in lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its application in certain assays. In addition, the exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood, which can make it difficult to design experiments to elucidate its mode of action.
Direcciones Futuras
There are several future directions for the study of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate its mechanism of action in more detail, which could provide insights into the development of new therapeutic agents. Additionally, the development of new analogs of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with improved pharmacological properties could lead to the development of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. The purity of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in activated macrophages. In addition, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to protect neuronal cells against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-anilino-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYFSXVMGBASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
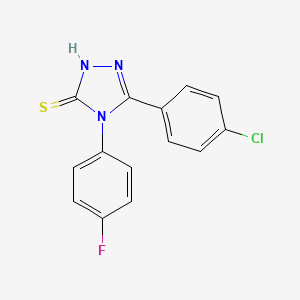
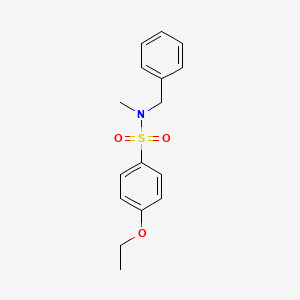
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
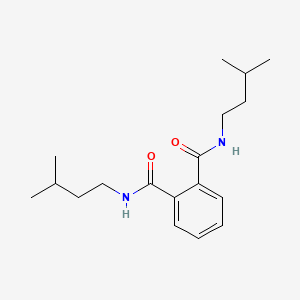
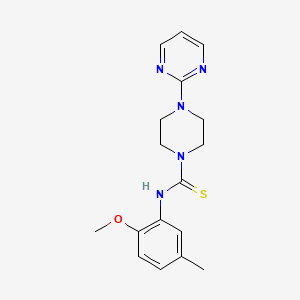
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
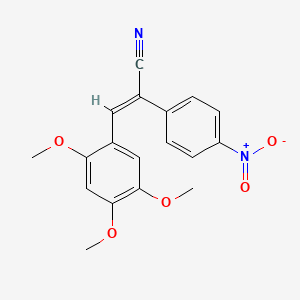
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
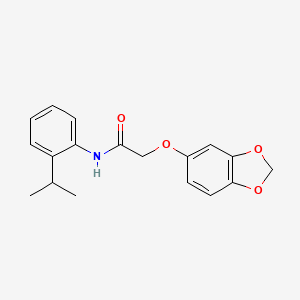
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)
